molecular formula C11H10F3NO B13312744 3-[4-(Trifluoromethyl)benzoyl]azetidine

3-[4-(Trifluoromethyl)benzoyl]azetidine

Cat. No.: B13312744
M. Wt: 229.20 g/mol
InChI Key: HKLFWQKLTVKUBC-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)benzoyl]azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 4-(trifluoromethyl)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)benzoyl]azetidine typically involves the reaction of azetidine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Azetidine+4-(Trifluoromethyl)benzoyl chlorideThis compound\text{Azetidine} + \text{4-(Trifluoromethyl)benzoyl chloride} \rightarrow \text{this compound} Azetidine+4-(Trifluoromethyl)benzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzoyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

3-[4-(Trifluoromethyl)benzoyl]azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can participate in various biochemical pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Trifluoromethyl)phenyl]azetidine
  • 3-[4-(Trifluoromethyl)benzyl]azetidine
  • 3-[4-(Trifluoromethyl)phenyl]pyrrolidine

Uniqueness

3-[4-(Trifluoromethyl)benzoyl]azetidine is unique due to the presence of both the azetidine ring and the trifluoromethylbenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8/h1-4,8,15H,5-6H2

InChI Key

HKLFWQKLTVKUBC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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